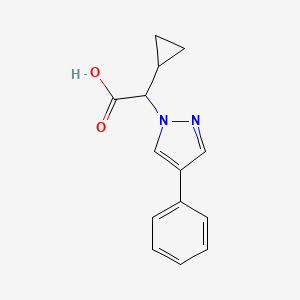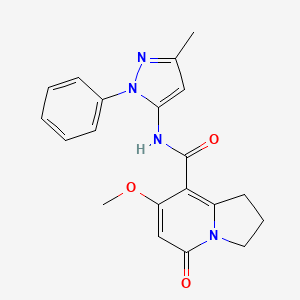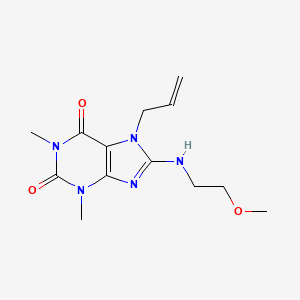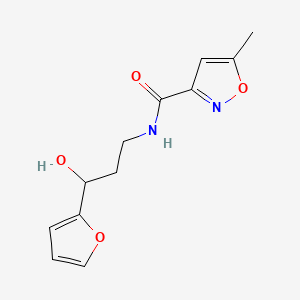
2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1402411-46-4. It has a molecular weight of 166.18 and its IUPAC name is 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid” is 1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) and the InChI key is PKXUQTSIMIWFRQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid” is a solid substance . It has a molecular weight of 166.18 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -6.72 cm/s and a Lipophilicity Log Po/w (iLOGP) of 1.14 .Scientific Research Applications
Advancements in Toxicology and Environmental Impact Studies
Research on herbicide toxicity, particularly compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), has significantly advanced our understanding of the environmental impact and toxicological profiles of chemical agents. Studies have focused on the mutagenicity, neurotoxicity, and effects on non-target species, emphasizing the need for continued research on the safety and environmental effects of chemical compounds used in agriculture and industry (Zuanazzi et al., 2020).
Understanding Cell Death Mechanisms
Investigations into acetic acid's role in yeast cell death have provided significant insights into the molecular events involved in regulated cell death. Such research is crucial for developing more robust yeast strains for industrial applications and enhancing biomedical strategies for treating diseases (Chaves et al., 2021).
Proteostasis and Therapeutic Effects
The study of 4-phenylbutyric acid (4-PBA) emphasizes the importance of maintaining proteostasis to prevent diseases. By understanding how certain compounds can influence protein folding and stress responses, we can develop therapeutic strategies for a range of conditions, showcasing the biomedical relevance of chemical compounds in disease management (Kolb et al., 2015).
Emerging Environmental Contaminants
The recognition of artificial sweeteners as environmental contaminants illustrates the broader implications of chemical compounds on water quality and public health. Research into their persistence and effects on ecosystems underscores the need for comprehensive studies on the environmental fate of chemical compounds (Lange et al., 2012).
Pervaporation Separation Technologies
Advancements in pervaporation separation techniques for acetic acid mixtures highlight the industrial relevance of chemical compounds in improving environmental sustainability and resource efficiency. Such technologies are pivotal for recycling and managing waste in chemical industries (Aminabhavi & Toti, 2003).
Safety and Hazards
The safety information for “2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid” includes a GHS07 pictogram and a warning signal word . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets and exhibit a wide range of biological activities .
Biochemical Pathways
More research is needed to elucidate the specific biochemical pathways this compound affects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
2-cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13(11-6-7-11)16-9-12(8-15-16)10-4-2-1-3-5-10/h1-5,8-9,11,13H,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJQCVNAQQJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(4-phenylpyrazol-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2475582.png)


![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)





![2-(ethylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475595.png)
amine hydrochloride](/img/structure/B2475596.png)
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2475598.png)

